molecular formula C25H20FN5O2 B2629165 N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-70-0

N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

カタログ番号 B2629165
CAS番号: 1031624-70-0
分子量: 441.466
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H20FN5O2 and its molecular weight is 441.466. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Activity Prediction

A study focused on the modeling of the virtual library of related compounds, including N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide. The research predicted the biological activity spectrum and acute toxicity of these compounds using PASS and GUSAR software. The study concluded that these compounds are potential objects for further investigation as slightly toxic or non-toxic substances with potential antineurotic activity, particularly for male reproductive and erectile dysfunction treatment (Danylchenko, Drushlyak, & Kovalenko, 2016).

Inotropic Evaluation

Another study synthesized a series of related compounds and evaluated them for positive inotropic activity by measuring left atrium stroke volume in isolated rabbit-heart preparations. Some derivatives exhibited favorable activity, indicating potential applications in cardiovascular research (Liu et al., 2009).

Antimicrobial Evaluation

A novel series of related polynuclear compounds were synthesized and evaluated for their antimicrobial activity. This study highlights the potential of these compounds as antimicrobial agents, suggesting their relevance in addressing bacterial infections (El‐Kazak & Ibrahim, 2013).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized for their anticancer activity. These compounds were evaluated in vitro against human neuroblastoma and colon carcinoma cell lines, demonstrating significant cytotoxicity in some cases. This indicates the compound's potential in cancer research (Reddy et al., 2015).

Structure and Reactivity Study

A study explored the structure and reactivity of the 1,2,3-triazolo[1,5-a]quinazoline ring system, providing foundational knowledge for understanding the chemical properties and potential applications of these compounds in various fields of research (Tennant, 1966).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-ethylbenzylamine with 3-fluorobenzoyl chloride to form 3-fluoro-N-(4-ethylbenzyl)benzamide. This intermediate is then reacted with 2-cyanoguanidine to form the triazoloquinazoline ring system. The resulting compound is then reacted with acetic anhydride to form the final product, N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Starting Materials": [ "4-ethylbenzylamine", "3-fluorobenzoyl chloride", "2-cyanoguanidine", "acetic anhydride" ], "Reaction": [ "Step 1: 4-ethylbenzylamine is reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 3-fluoro-N-(4-ethylbenzyl)benzamide.", "Step 2: 3-fluoro-N-(4-ethylbenzyl)benzamide is then reacted with 2-cyanoguanidine in the presence of a base such as potassium carbonate to form the triazoloquinazoline ring system.", "Step 3: The resulting compound is then reacted with acetic anhydride in the presence of a base such as pyridine to form the final product, N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] }

CAS番号

1031624-70-0

製品名

N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

分子式

C25H20FN5O2

分子量

441.466

IUPAC名

N-[(4-ethylphenyl)methyl]-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H20FN5O2/c1-2-15-6-8-16(9-7-15)14-27-24(32)18-10-11-20-21(13-18)31-23(28-25(20)33)22(29-30-31)17-4-3-5-19(26)12-17/h3-13,30H,2,14H2,1H3,(H,27,32)

SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。